2,6-Bis(trifluoromethyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trifluoromethyl)quinoline-4-carboxamide is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide typically involves the introduction of trifluoromethyl groups into the quinoline ring system. One common method includes the reaction of 2,6-dichloroquinoline with trifluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trifluoromethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(trifluoromethyl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroquinoline: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
2,6-Difluoroquinoline: Contains fluorine atoms instead of trifluoromethyl groups, leading to variations in reactivity and stability.
Quinoline-4-carboxamide:
Uniqueness
2,6-Bis(trifluoromethyl)quinoline-4-carboxamide is unique due to the presence of two trifluoromethyl groups, which impart enhanced chemical stability, increased lipophilicity, and potentially greater biological activity compared to its analogs. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)5-1-2-8-6(3-5)7(10(19)21)4-9(20-8)12(16,17)18/h1-4H,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOTVVABJAWEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.